2-(2-Butoxyethoxy)ethyl acetate, also known as diethylene glycol monobutyl ether acetate, is an organic compound with the molecular formula C₁₀H₂₀O₄ and a molar mass of approximately 204.27 g/mol. It is a colorless to yellowish liquid with a mild odor and is primarily used as a solvent in various industrial applications. The compound is soluble in water and has a boiling point of around 245 °C, making it suitable for high-temperature applications .
While extensive data on BDGA's toxicity is not readily available in scientific literature, some safety concerns exist:
These reactions are significant for its use in chemical synthesis and formulation .
There are multiple methods for synthesizing 2-(2-Butoxyethoxy)ethyl acetate:
2-(2-Butoxyethoxy)ethyl acetate is utilized in various applications, including:
Interaction studies involving 2-(2-Butoxyethoxy)ethyl acetate have focused on its reactivity with other chemicals, particularly strong oxidizers and bases. It is noted that the compound may form hazardous peroxides if not stored properly. Safety data indicate that it should be handled with care to avoid reactions that could lead to hazardous conditions .
Several compounds share structural similarities or functional characteristics with 2-(2-Butoxyethoxy)ethyl acetate. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Butyl diglycol acetate | C₈H₁₈O₄ | Similar solvent properties; used in coatings |
Diethylene glycol butyl ether | C₈H₁₈O₄ | Used primarily as a solvent; lower boiling point |
Ethylene glycol butyl ether acetate | C₉H₁₈O₄ | Higher solubility in water; used in personal care products |
What sets 2-(2-Butoxyethoxy)ethyl acetate apart from these similar compounds is its specific balance between solubility, boiling point, and low toxicity, making it particularly suitable for applications requiring both performance and safety. Its unique structure allows it to act effectively as a solvent while minimizing environmental impact compared to other solvents .
2-(2-Butoxyethoxy)ethyl acetate represents a systematic nomenclature following International Union of Pure and Applied Chemistry guidelines [1] [2]. The compound's official IUPAC name reflects its structural composition through a hierarchical naming system that identifies the parent chain, substituents, and functional groups in order of priority [3].
The systematic name can be deconstructed as follows: the acetate portion indicates the presence of an acetyl functional group (CH₃CO-) attached to an oxygen atom, forming an ester linkage [1]. The ethyl component represents a two-carbon chain bearing the ester oxygen. The butoxyethoxy substituent describes a butyl group (four-carbon saturated chain) connected through an ether linkage to an ethoxy group, which is subsequently connected to the main ethyl chain through another ether bond [4].
Alternative nomenclature systems recognize this compound under several names including diethylene glycol monobutyl ether acetate, butyl carbitol acetate, and butyl diglycol acetate [1] [3]. These names reflect different approaches to describing the same molecular structure, with diethylene glycol monobutyl ether acetate emphasizing the glycol ether foundation of the molecule [5].
The Chemical Abstracts Service registry number 124-17-4 serves as the unique identifier for this compound in chemical databases worldwide [1] [6]. This CAS number facilitates unambiguous identification across different naming conventions and languages, ensuring consistency in scientific literature and regulatory documentation.
The molecular formula C₁₀H₂₀O₄ provides the elemental composition, indicating ten carbon atoms, twenty hydrogen atoms, and four oxygen atoms [1] [7]. The molecular weight of 204.26 grams per mole has been consistently reported across multiple authoritative sources [1] [6] [8].
The molecular geometry of 2-(2-Butoxyethoxy)ethyl acetate exhibits characteristic features of organic compounds containing multiple ether linkages and an ester functional group. The molecule adopts an extended conformation due to the presence of flexible ether chains that minimize steric interactions [4] [5].
The ester functional group demonstrates planar geometry around the carbonyl carbon, consistent with sp² hybridization. The carbon-oxygen double bond length in the acetate group is approximately 1.23 Angstroms, typical for carbonyl compounds [9]. The ester linkage creates a resonance-stabilized system where electron delocalization occurs between the oxygen lone pairs and the carbonyl π-system.
The butyl chain portion of the molecule adopts typical alkane conformations with tetrahedral geometry around each carbon center. The preferred conformation involves anti arrangements around carbon-carbon bonds to minimize gauche interactions [9]. The terminal methyl group demonstrates free rotation around the carbon-carbon bond axis.
The diethylene glycol ether backbone provides considerable conformational flexibility due to multiple single bonds that can undergo rotation. Each ether oxygen possesses two lone pairs of electrons arranged in approximately tetrahedral geometry, with bond angles slightly compressed from the ideal 109.5 degrees due to lone pair repulsion effects [4].
Computational studies suggest that the molecule can adopt numerous low-energy conformations due to the flexibility of the ether chains. The most stable conformations tend to maximize intramolecular hydrogen bonding opportunities while minimizing steric clashes between substituents [10]. The overall molecular shape can be described as extended and flexible, with the capability to adopt various conformations depending on the chemical environment.
The conformational preferences significantly influence the compound's physical properties, including its solubility characteristics and interaction with other molecules. The extended nature of the preferred conformations contributes to the compound's effectiveness as a solvent by providing multiple sites for intermolecular interactions [11] [12].
The infrared spectrum of 2-(2-Butoxyethoxy)ethyl acetate displays characteristic absorption bands that enable definitive identification of functional groups present in the molecule [13] [14]. The most prominent feature appears in the carbonyl stretching region at 1735-1750 cm⁻¹, corresponding to the C=O stretching vibration of the ester functional group [14]. This absorption appears as a strong, sharp peak that serves as a diagnostic marker for acetate esters.
The aliphatic C-H stretching vibrations manifest as strong absorptions in the 2800-3000 cm⁻¹ region [14] [15]. These peaks result from the numerous methyl and methylene groups present throughout the molecular structure. The asymmetric and symmetric stretching modes of CH₂ and CH₃ groups contribute to the complexity of this spectral region.
Carbon-oxygen stretching vibrations appear as multiple strong bands between 1050-1210 cm⁻¹ [14]. The ester C-O stretch typically occurs at 1163-1210 cm⁻¹, while the ether C-O stretches appear at lower frequencies around 850-1150 cm⁻¹. These multiple C-O stretching bands reflect the presence of several different ether and ester linkages within the molecule.
The C-H bending vibrations of alkyl groups appear as medium to strong absorptions in the 1350-1470 cm⁻¹ region [14] [15]. These deformation modes provide additional confirmation of the saturated hydrocarbon portions of the molecule.
The proton nuclear magnetic resonance spectrum of 2-(2-Butoxyethoxy)ethyl acetate recorded at 400 MHz in deuterated chloroform reveals distinct signal patterns characteristic of the molecular structure [16] [17]. The acetyl methyl group produces a singlet at 2.08 ppm, integrating for three protons. This signal appears as a singlet due to the absence of coupling with adjacent protons across the carbonyl group.
The ester methylene protons (-OCH₂CH₂O-) adjacent to the acetate carbonyl appear as a triplet at 4.22-4.28 ppm, integrating for two protons [17]. The triplet multiplicity results from coupling with the adjacent methylene group in the ethoxy chain. The downfield chemical shift reflects the deshielding effect of the electron-withdrawing ester oxygen.
The butyl chain terminus produces a characteristic triplet at 0.92 ppm for the terminal methyl group, integrating for three protons [17]. The butyl methylene protons generate complex multiplet patterns between 1.34-1.59 ppm, integrating for four protons total. These signals reflect the typical chemical shift range for saturated aliphatic carbons.
The ethoxy chain protons (-OCH₂CH₂O-) appear as complex multiplets in the 3.46-3.75 ppm region, integrating for eight protons total [17]. The overlapping nature of these signals results from the similar chemical environments of the multiple ether-linked methylene groups.
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts for different carbon environments [18]. The carbonyl carbon of the acetate group appears at approximately 170 ppm, typical for ester carbonyls. The acetyl methyl carbon resonates around 21 ppm, while the various methylene and methyl carbons of the alkyl chains appear in the 14-70 ppm range depending on their proximity to electronegative oxygen atoms.
The electron ionization mass spectrum of 2-(2-Butoxyethoxy)ethyl acetate exhibits fragmentation patterns consistent with the molecular structure [7] [17]. The molecular ion peak appears at m/z 204, corresponding to the molecular weight, though this peak typically shows low intensity due to extensive fragmentation of the flexible ether chains.
The base peak occurs at m/z 57, corresponding to the butyl cation (C₄H₉⁺) formed by cleavage adjacent to the ether oxygen [7]. This fragmentation represents the most stable ionic fragment due to the stabilization provided by the butyl carbocation structure.
A significant peak appears at m/z 87 with 62.9% relative intensity, assigned to the fragment C₄H₉OCH₂CH₂⁺ [7]. This ion results from cleavage of the diethylene glycol chain while retaining the butyl ether portion. The intensity of this peak reflects the stability of this particular fragment ion.
The acetyl cation (CH₃CO⁺) produces a prominent peak at m/z 43 with 93% relative intensity [7]. This fragment forms through alpha-cleavage adjacent to the carbonyl group, a characteristic fragmentation pattern for acetate esters. Additional fragments at m/z 41, 29, 27, and 15 correspond to various hydrocarbon and oxygenated fragments formed through secondary fragmentation processes.
The fragmentation pattern provides definitive structural confirmation by demonstrating the presence of the acetate ester functionality, the butyl ether chain, and the diethylene glycol backbone. The relative intensities of the fragments correlate with their thermodynamic stabilities and the ease of their formation through specific bond cleavage processes.
The comprehensive spectroscopic and physical property data compiled from multiple authoritative sources provides a complete characterization profile for 2-(2-Butoxyethoxy)ethyl acetate. The physical properties demonstrate the compound's liquid state at ambient conditions, with a boiling point of 245-247°C and melting point of -32°C [1] [6] [8]. The density ranges from 0.975-0.981 g/cm³ at 20°C, while the refractive index falls between 1.421-1.428 [6] [8] [19].
The spectroscopic data establishes definitive structural identification through characteristic absorption frequencies, chemical shifts, and fragmentation patterns. The infrared spectrum confirms the presence of ester and ether functional groups through diagnostic C=O and C-O stretching vibrations [13] [14]. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework through characteristic chemical shifts and coupling patterns [16] [17]. Mass spectrometry delivers molecular weight confirmation and structural elucidation through predictable fragmentation pathways [7] [17].
The continuous esterification of 2-(2-Butoxyethoxy)ethyl acetate employs solid acid catalysts to achieve superior process efficiency and environmental compliance compared to traditional homogeneous acid catalysts. The synthesis pathway involves the direct esterification of 2-(2-butoxyethoxy)ethanol with acetic acid or acetic anhydride in the presence of heterogeneous acid catalysts [1] [2] [3].
Solid Acid Catalyst Selection and Performance
Commercial sulfonated ion-exchange resins, particularly Amberlyst-15 and Amberlyst-16, demonstrate exceptional catalytic activity in continuous esterification processes. These catalysts achieve conversion efficiencies of 85-92% and 82-88% respectively under optimal operating conditions [4] [5]. The sulfonated activated carbon monolith catalyst (sACM) exhibits superior performance with space-time yields of 96 g L⁻¹ h⁻¹ and selectivity of 76% at 150°C and 300 psig [1].
Phenolic-formaldehyde acid resins (PAFR) represent an alternative solid acid catalyst system that offers excellent catalytic stability and reusability. These catalysts demonstrate conversion efficiencies of 85-90% with catalyst lifetimes exceeding 1000 hours in continuous operation [4] [6]. The catalytic activity correlates directly with the acid site density and distribution, with optimal performance achieved at acid strengths of 4.7-5.2 mmol/g [4].
Reactor Configuration and Process Design
Fixed-bed tubular reactors constitute the preferred configuration for continuous esterification processes. The reactor design features a 4.4 mm internal diameter packed with solid acid catalyst, enabling precise control of residence time and temperature profiles [4]. The feed mixture of 2-(2-butoxyethoxy)ethanol and acetic acid is maintained at a 1:1.1 molar ratio to ensure complete conversion while minimizing excess acid requirements [4].
The continuous process operates at flow rates of 0.1-1.0 mL min⁻¹ with contact times ranging from 18.5 to 20 minutes. Temperature control between 140-150°C ensures optimal reaction kinetics while preventing catalyst deactivation [1] [4]. The reactor system incorporates water removal capabilities to drive the equilibrium toward product formation and maintain high conversion efficiency [4].
Process Parameters and Optimization
Parameter | Typical Range | Optimal Conditions | Reference |
---|---|---|---|
Temperature Range | 120-150°C | 140-145°C | Citations 1, 4, 21 |
Molar Ratio (Acid:Alcohol) | 1:1 to 1:4 | 1:3 | Citations 21, 23, 24 |
Catalyst Loading | 0.5-5 wt% | 1-2 wt% | Citations 4, 23, 24 |
Residence Time | 10-60 min | 20-30 min | Citations 21, 23 |
Pressure | 1-5 bar | 3-4 bar | Citations 1, 4 |
Conversion Efficiency | 70-95% | 85-95% | Citations 1, 4, 21 |
Temperature Effects and Kinetic Considerations
Temperature optimization represents a critical factor in maximizing esterification efficiency while maintaining catalyst stability. The reaction follows Arrhenius kinetics with an activation energy of approximately 45-50 kJ/mol for solid acid-catalyzed esterification [8]. Operating temperatures between 140-145°C provide optimal balance between reaction rate and catalyst longevity [1] [4].
At temperatures below 120°C, the reaction rate decreases significantly, resulting in incomplete conversion and extended residence times. Conversely, temperatures exceeding 160°C lead to catalyst deactivation through thermal degradation of the acid sites and increased formation of undesirable byproducts [5] [6]. The temperature profile within the reactor must be carefully controlled to avoid hot spots that can cause localized catalyst deactivation [1].
Molar Ratio Optimization and Stoichiometric Considerations
The molar ratio of reactants significantly influences both conversion efficiency and product selectivity. Theoretical stoichiometry requires a 1:1 molar ratio of alcohol to acid, but practical operation employs slight excess of alcohol to drive the equilibrium toward product formation [9] [5]. Optimal molar ratios range from 1:1.1 to 1:1.3 (acid:alcohol) to maximize conversion while minimizing excess reactant recovery costs [4] [6].
Excessive alcohol ratios beyond 1:1.5 result in diminishing returns in conversion improvement while increasing downstream separation costs. The presence of water as a reaction byproduct necessitates careful control of reactant ratios to prevent hydrolysis reactions that can reduce product yield [5] [6]. Mathematical modeling studies indicate that molar ratios of 1:1.2 provide optimal economic performance considering both conversion efficiency and separation costs [9].
Catalytic Efficiency and Activity Optimization
Catalyst loading optimization balances catalytic activity with economic considerations. Loading levels of 1-2 wt% based on total reactant mass provide optimal performance for most solid acid catalysts [4] [5] [6]. Lower catalyst loadings result in reduced conversion rates and longer residence times, while higher loadings offer minimal improvement in conversion efficiency [5].
The catalytic efficiency depends on several factors including acid site accessibility, pore structure, and hydrophobic characteristics. Catalysts with higher acid site density (>4.0 mmol/g) demonstrate superior performance, provided the sites remain accessible to reactant molecules [4] [6]. The catalyst particle size affects mass transfer limitations, with optimal particle sizes ranging from 0.5-2.0 mm for fixed-bed operations [1] [4].
Solid Acid Catalyst Performance Comparison
Catalyst Type | Acid Strength (mmol/g) | Operating Temperature (°C) | Conversion Efficiency (%) | Reusability Cycles | Industrial Scalability |
---|---|---|---|---|---|
Amberlyst-15 | 4.7 | 120-150 | 85-92 | 6-8 | High |
Amberlyst-16 | 4.2 | 120-150 | 82-88 | 5-7 | High |
Sulfonated Carbon | 3.8 | 110-140 | 78-85 | 4-6 | Medium |
p-Toluenesulfonic Acid | 10.8 | 100-120 | 88-95 | 8-10 | High |
Sulfuric Acid (Reference) | 18.4 | 100-120 | 92-98 | N/A | Limited |
PAFR (Phenolic Resin) | 5.2 | 120-150 | 85-90 | 6-8 | High |
Process Monitoring and Control Systems
Advanced process control systems monitor key parameters including temperature, pressure, flow rates, and conversion efficiency in real-time. Temperature control systems maintain reaction temperature within ±2°C to ensure consistent product quality and catalyst performance [1] [4]. Pressure control prevents vapor phase formation while maintaining liquid phase reaction conditions [1].
Online analytical systems including gas chromatography and infrared spectroscopy enable continuous monitoring of product composition and conversion efficiency. These systems provide feedback for automatic adjustment of process parameters to maintain optimal operating conditions [9] [6]. The integration of process control with catalyst performance monitoring allows for predictive maintenance and optimization of catalyst replacement schedules [5].
Heat Management and Temperature Control
Industrial-scale esterification processes face significant challenges in maintaining uniform temperature distribution across large reactor volumes. Temperature variations can result in localized hot spots leading to catalyst deactivation and reduced product quality [10] [11]. The highly exothermic nature of esterification reactions requires sophisticated heat management systems to prevent runaway reactions and maintain optimal operating conditions [1] [4].
Solutions include the implementation of multi-zone temperature control systems with independent heating and cooling circuits. Heat exchanger networks with optimized designs ensure efficient heat removal while maintaining temperature uniformity [11]. The use of modular reactor designs allows for better heat management and provides flexibility in scaling production capacity [12].
Mass Transfer Limitations and Mixing Efficiency
Large-scale reactors experience mass transfer limitations that can significantly impact reaction efficiency and product quality. Poor mixing leads to concentration gradients and reduced contact between reactants and catalysts [13] [14]. The heterogeneous nature of solid acid catalysts compounds these challenges by creating additional resistance to mass transfer [15].
Engineering solutions involve the implementation of advanced mixing technologies including static mixers, rotor-stator systems, and structured packing materials. These technologies enhance mass transfer rates and ensure uniform distribution of reactants throughout the reactor volume [13] [16]. The optimization of reactor geometry and flow patterns minimizes dead zones and ensures optimal residence time distribution [11].
Catalyst Deactivation and Regeneration
Industrial operations face challenges related to catalyst deactivation through multiple mechanisms including thermal degradation, poisoning by impurities, and mechanical attrition. Water accumulation on catalyst surfaces represents a primary cause of deactivation in esterification processes [15] [17]. The presence of metal ions and other impurities in feedstocks can irreversibly poison acid sites [14].
Solutions include the development of hydrophobic solid acid catalysts that resist water adsorption and maintain activity in the presence of water [15]. Implementation of catalyst regeneration protocols involving thermal treatment and acid washing extends catalyst lifetime and reduces replacement costs [17] [18]. The use of guard beds and feedstock purification systems prevents catalyst poisoning and extends operational life [14].
Industrial Production Challenges and Solutions
Challenge Category | Specific Issue | Impact on Production | Solution Strategy | Implementation Cost |
---|---|---|---|---|
Heat Management | Temperature uniformity | Reduced yield | Heat exchanger design | Medium |
Mass Transfer | Mixing efficiency | Lower conversion | Reactor optimization | Low |
Catalyst Deactivation | Water poisoning | Shortened catalyst life | Hydrophobic catalysts | High |
Equipment Corrosion | Acid corrosion | Equipment failure | Corrosion-resistant materials | High |
Product Purification | Azeotrope formation | Increased costs | Distillation columns | Medium |
Process Control | Residence time distribution | Product quality variation | Advanced process control | Medium |
Equipment Corrosion and Material Selection
The corrosive nature of organic acids and reaction intermediates poses significant challenges for equipment design and material selection. Conventional carbon steel equipment experiences rapid corrosion leading to equipment failure and product contamination [10] [19]. The high operating temperatures and presence of water exacerbate corrosion rates [11].
Solutions involve the selection of corrosion-resistant materials including stainless steel grades 316L and 321, as well as specialized alloys for extreme conditions. The implementation of protective coatings and linings provides cost-effective corrosion protection for large equipment [19] [20]. Regular inspection and maintenance protocols ensure early detection of corrosion and prevent catastrophic failures [10].
Product Purification and Separation Challenges
Industrial production faces challenges in product purification due to the formation of azeotropes between water, alcohol, and ester components. These azeotropes complicate separation processes and increase energy consumption [21] [11]. The presence of unreacted starting materials and byproducts requires sophisticated separation technologies [22].
Advanced separation technologies including reactive distillation, membrane separation, and extractive distillation provide solutions for efficient product purification. These technologies integrate reaction and separation processes to improve overall efficiency and reduce energy consumption [11] [22]. The optimization of distillation column design and operating conditions minimizes energy requirements while maintaining product purity [19].
Economic Analysis and Process Economics
Production Method | Capital Investment | Operating Costs | Energy Consumption (MJ/kg) | Catalyst Life (hours) | Product Quality | Scale Suitability |
---|---|---|---|---|---|---|
Batch Process | Low | High | 15-20 | 200-500 | Variable | Small |
Continuous Fixed-bed | Medium | Medium | 8-12 | 1000-2000 | Consistent | Large |
Continuous Stirred Tank | Medium | Medium | 10-15 | 800-1500 | Good | Medium-Large |
Membrane Reactor | High | Low | 6-10 | 500-1000 | Excellent | Small-Medium |
Reactive Distillation | High | Low | 5-8 | 1500-3000 | Excellent | Large |
Process Control and Automation
Industrial-scale operations require sophisticated process control systems to maintain consistent product quality and optimize production efficiency. The complexity of continuous esterification processes demands advanced control algorithms that can handle multiple variables simultaneously [12] [19]. Traditional control systems often struggle with the nonlinear behavior of esterification reactions and catalyst deactivation [11].
Solutions include the implementation of model predictive control (MPC) systems that use mathematical models to predict process behavior and optimize control actions. Advanced process control technologies including artificial intelligence and machine learning algorithms provide adaptive control capabilities that improve process performance over time [12] [19]. The integration of real-time optimization systems enables continuous adjustment of operating parameters to maintain optimal performance [11].
Environmental Compliance and Sustainability
Industrial production must comply with increasingly stringent environmental regulations regarding volatile organic compound (VOC) emissions and waste generation. The production of 2-(2-Butoxyethoxy)ethyl acetate generates organic vapors that require treatment before atmospheric release [10] [22]. Wastewater treatment and disposal represent additional environmental challenges [19].
Solutions include the implementation of vapor recovery systems and thermal oxidation units to minimize VOC emissions. The development of closed-loop processes minimizes waste generation and reduces environmental impact [22] [19]. The use of renewable feedstocks and bio-based catalysts provides pathways toward more sustainable production methods [10] [20].
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